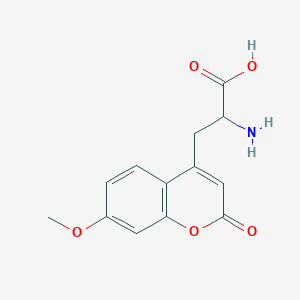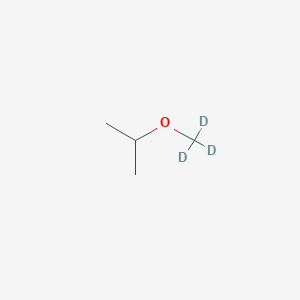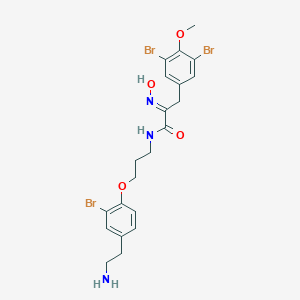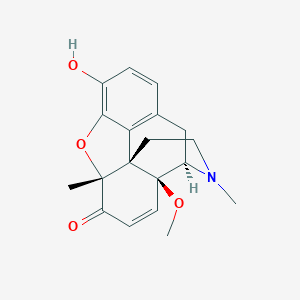
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate, also known as BTPM hexanoate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate exerts its effects through the modulation of ion channels, specifically the voltage-gated sodium channel (VGSC). VGSCs are essential for the generation and propagation of action potentials in excitable cells, including neurons and muscle cells. By modulating the activity of VGSCs, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate can alter the function of these cells, leading to a variety of effects.
Biochemical and Physiological Effects
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, modulation of ion channels, and alteration of neuronal activity. These effects are mediated by the compound's interaction with VGSCs, as well as other ion channels and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate has several advantages for use in lab experiments. It is a highly pure compound, making it suitable for use in biochemical assays and drug discovery. It has also been extensively studied, with a large body of literature available on its properties and effects. However, there are limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are several future directions for research on (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate. One area of interest is the development of new drugs based on the compound's unique chemical structure. Another area of interest is the investigation of its potential applications in the treatment of neurological disorders, such as epilepsy. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on ion channels and other cellular targets.
Méthodes De Synthèse
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate can be synthesized using a multi-step process that involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride to form 1-(3,4,5-trimethoxybenzoyl)piperazine. This intermediate is then reacted with hexanoyl chloride to produce (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate. The synthesis method has been optimized to yield a high purity product, making it suitable for scientific research applications.
Applications De Recherche Scientifique
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate has been shown to modulate the activity of ion channels, making it a potential candidate for the treatment of neurological disorders such as epilepsy. In drug discovery, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate has been used as a scaffold for the development of new drugs, due to its unique chemical structure.
Propriétés
Numéro CAS |
129229-97-6 |
|---|---|
Formule moléculaire |
C31H42N2O10 |
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl hexanoate |
InChI |
InChI=1S/C31H42N2O10/c1-8-9-10-11-27(34)43-19-22-18-32(30(35)20-14-23(37-2)28(41-6)24(15-20)38-3)12-13-33(22)31(36)21-16-25(39-4)29(42-7)26(17-21)40-5/h14-17,22H,8-13,18-19H2,1-7H3 |
Clé InChI |
URTKPOVVQZNBPW-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Synonymes |
Hexanoic acid, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



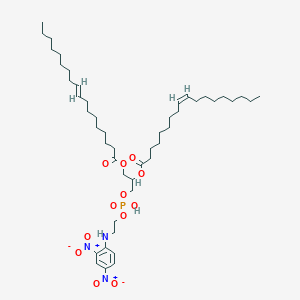
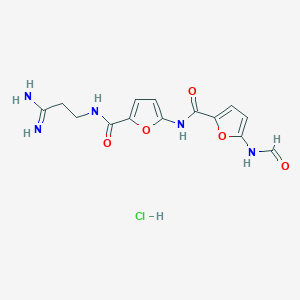
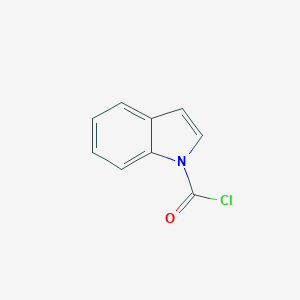
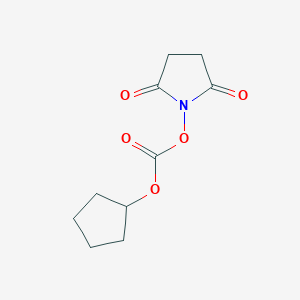
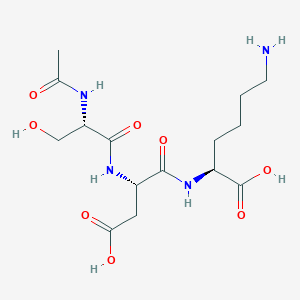
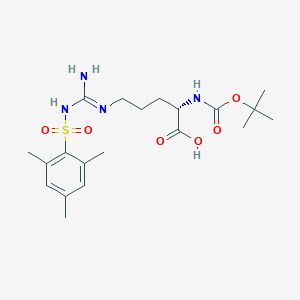
![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)
![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)

